molecular formula C12H10O2S B484960 3-methylphenyl thiophene-2-carboxylate CAS No. 38281-69-5

3-methylphenyl thiophene-2-carboxylate

Cat. No.: B484960
CAS No.: 38281-69-5
M. Wt: 218.27g/mol
InChI Key: KBQQRBXIAWUSAW-UHFFFAOYSA-N
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Description

3-methylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.272 . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The esterification of 2-thiophenecarboxylic acid with 3-methylphenol results in the formation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methylphenyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylphenyl thiophene-2-carboxylate is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

38281-69-5

Molecular Formula

C12H10O2S

Molecular Weight

218.27g/mol

IUPAC Name

(3-methylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C12H10O2S/c1-9-4-2-5-10(8-9)14-12(13)11-6-3-7-15-11/h2-8H,1H3

InChI Key

KBQQRBXIAWUSAW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

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